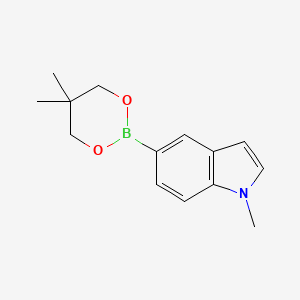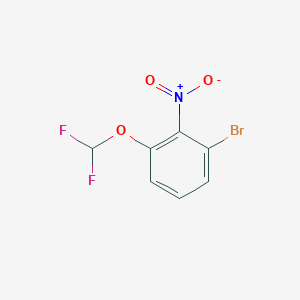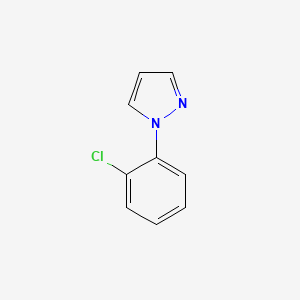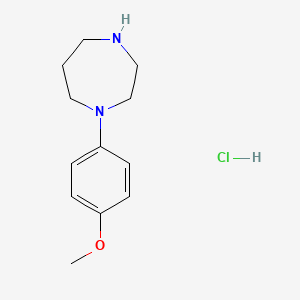
1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride, also known as GYKI-52466, is a chemical compound that belongs to the class of diazepanes. It is a potent and selective non-competitive antagonist of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. The purpose of
Wissenschaftliche Forschungsanwendungen
Mechanism and Stereochemistry in Synthesis : Research has explored the mechanisms and stereochemistry involved in forming β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, including compounds related to 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride (Wang et al., 2001).
Chiral-pool Synthesis for σ1 Receptor Ligands : 1,4-Diazepanes with various substituents have been synthesized for potential applications as σ1 receptor ligands, highlighting the versatility of these compounds in targeting specific receptors (Fanter et al., 2017).
Practical Synthesis for Medical Applications : The practical synthesis of variants of 1,4-diazepane, including those similar to this compound, for use in medical applications like Rho-kinase inhibitors has been a focus of research (Gomi et al., 2012).
Synthesis and Characterization for Various Applications : The synthesis and characterization of 1,4-diazepane derivatives, including those with methoxyphenyl groups, have been investigated for potential applications in various fields (Moser & Vaughan, 2004).
Structural Analysis and Potential Biological Activities : Studies have also focused on the structural characterization of 1,4-diazepines related to curcumin, which may have implications for understanding the biological activities of these compounds (Andrade et al., 2015).
Potential for Novel Scaffolds in Drug Design : Research into 1,4-diazepane derivatives has identified them as novel scaffolds for the design of inhibitors targeting specific human enzymes, demonstrating their potential in drug discovery (Tanaka et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride is the smooth muscle within the gastrointestinal tract . It may also affect calcium channels and muscarinic receptors . The compound is also suggested to bind to alpha receptors .
Mode of Action
This compound works by relaxing the muscles in and around the gut . This relaxation is thought to alleviate some symptoms of conditions like irritable bowel syndrome . The compound’s interaction with its targets leads to changes in muscle tension, potentially easing discomfort and improving gut motility.
Biochemical Pathways
It’s suggested that the compound may influence the signaling pathways associated with muscle contraction and relaxation in the gastrointestinal tract . This could involve the modulation of calcium channels and muscarinic receptors, which play crucial roles in muscle contraction .
Pharmacokinetics
It’s known that the compound is metabolized mostly by esterases . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the gastrointestinal tract . This can help to alleviate symptoms such as stomach pain and cramps, persistent diarrhea, and flatulence associated with conditions like irritable bowel syndrome .
Action Environment
For instance, the use of deep eutectic solvents has been shown to enhance the reaction efficiency of similar compounds .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-11(4-6-12)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZWZPDNPXQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



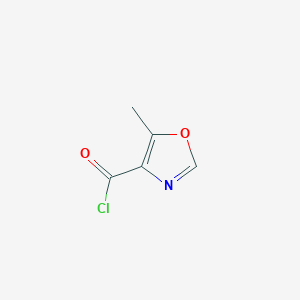
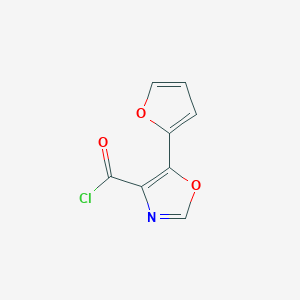

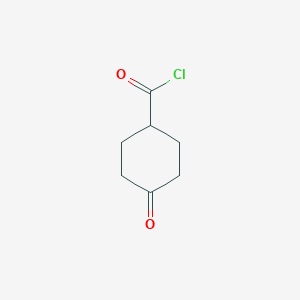
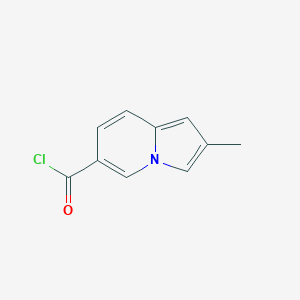
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)
![Imidazo[1,2-b]isoxazole-2-carbonyl chloride](/img/structure/B3043762.png)
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)
![5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3043765.png)

